molecular formula C6H4ClNO2 B183958 5-Chloronicotinic acid CAS No. 22620-27-5

5-Chloronicotinic acid

Cat. No. B183958
CAS RN: 22620-27-5
M. Wt: 157.55 g/mol
InChI Key: XYLPLVUYPAPCML-UHFFFAOYSA-N
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Description

5-Chloronicotinic acid is a high-quality, certified reference material . It is a white or grayish solid at room temperature, with both alkaline pyridine structure and acidic carboxyl structure . It is used as an intermediate in agricultural and pharmaceutical chemistry, and can be used in the synthesis of pesticide molecules, pyridine nitrogen ligands, and raw materials .


Molecular Structure Analysis

The molecular formula of 5-Chloronicotinic acid is C6H4ClNO2 . It has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da .


Physical And Chemical Properties Analysis

5-Chloronicotinic acid has a density of 1.5±0.1 g/cm3, a boiling point of 303.7±22.0 °C at 760 mmHg, and a flash point of 137.5±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Industrial Applications

5-Chloronicotinic acid and its derivatives have garnered considerable attention as key precursors in the synthesis of pesticides and pharmaceuticals. The chemical's synthesis methods from nicotinic acid have been explored and found to be potentially easy to industrialize, with readily available raw materials and high product yields. These methods hold practical significance, particularly in the synthesis of agrochemicals and pharmaceuticals, including medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. 2-Chloronicotinic acid, specifically, has been highlighted for its use in the synthesis of pranoprofen and diflufenican, showcasing its versatility in various industrial applications (Z. Min, 2003), (Bingbing Zhao et al., 2017), (Wang Ping, 2006).

Environmental Analysis

The presence and behavior of 6-Chloronicotinic acid, a degradation product of certain insecticides like imidacloprid and acetamiprid, in the environment have been investigated. A study introduced a method for simultaneous determination of acetamiprid and 6-chloronicotinic acid in environmental samples. This research is crucial for understanding the environmental impact and the degradation pathways of these substances in different matrices, like water bodies (Q. Subhani et al., 2020).

Biocatalysis and Enzymatic Synthesis

Recent studies have underscored the increasing demand for 2-chloronicotinic acid and the need for efficient and green synthesis routes. Amidase-catalyzed hydrolysis of chlorinated nicotinamides has been explored as a promising approach for the enzymatic production of 2-chloronicotinic acid. For instance, a superior amidase from Pantoea sp. demonstrated promising potential for industrial production of 2-chloronicotinic acid, indicating the biocatalytic approach as a viable and environmentally friendly alternative to traditional chemical synthesis methods. The development of these bioprocesses for the production of 2-chloronicotinic acid not only addresses economic and environmental concerns but also provides insights into the structure-function relationships of enzymes involved in the synthesis process (R. Zheng et al., 2018), (Xiao‐Ling Tang et al., 2018).

Safety And Hazards

5-Chloronicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Neonicotinoids, a class of pesticides that includes compounds similar to 5-Chloronicotinic acid, have been the subject of research for bioremediation . The potentials of neonicotinoid-degrading microbes for the bioremediation of contaminated sites have been discussed .

properties

IUPAC Name

5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPLVUYPAPCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289778
Record name 5-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronicotinic acid

CAS RN

22620-27-5
Record name 22620-27-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronicotinic Acid
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Synthesis routes and methods

Procedure details

To 5-chloronicotinate (10.5 g) was added 1N NaOH (84.9 mL) at ambient temperature. The mixture was heated at 60° C. for 1 hour. The reaction mixture was adjusted to pH 4–5 with HCl. The precipitate was filtered to give 5-chloronicotinic acid (6.9 g) a colorless solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
84.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
ZQ Gao, HJ Li, JZ Gu, QH Zhang, AM Kirillov - Journal of Solid State …, 2016 - Elsevier
… the present work we focused our attention on 5-chloronicotinic acid (5-ClnicH) as a simple … of a new series of crystalline solids driven by 5-chloronicotinic acid (5-ClnicH) as a main …
Number of citations: 6 www.sciencedirect.com
JW CHEN, Y LI, XZ ZOU, WD QIU… - Chinese Journal of …, 2019 - ccspublishing.org.cn
… )] n (2), [Zn(5-Clnic)(μ-5-Clnic)(H 2 biim)] n (3) and {[Zn(5-Clnic)(μ-5-Clnic)(phen)]·2H 2 O} n (4), have been constructed hydrothermally using 5-ClnicH (5-ClnicH=5-chloronicotinic acid), …
Number of citations: 2 www.ccspublishing.org.cn
FL Setliff, LB Coop - Journal of the Arkansas Academy of …, 1998 - scholarworks.uark.edu
… It was demonstrated that 5-fluoronicotinic acid, 6fluoronicotinic acid, and 5-chloronicotinic acid were effective forthe supresssion ofelevated free fatty acid levels, with the fluoroacids …
Number of citations: 3 scholarworks.uark.edu
D Keilin, EF Hartree - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… 2fluoronicotinic acid at approximately the same rate; 5-chloronicotinic acid is oxidized at a slower rate whilst … An intermediate was detected during the oxidation of 5-chloronicotinic acid; …
Number of citations: 213 www.ncbi.nlm.nih.gov
EJ Behrman, RY Stanier - Journal of Biological Chemistry, 1957 - researchgate.net
… Hughes tentatively identified 5-chloro-6-hydroxynicotinic acid as an intermediate in the oxidation of 5-chloronicotinic acid, but did not detect any intermediates in the oxidation of the …
Number of citations: 35 www.researchgate.net
C Miao - Journal of Molecular Structure, 2019 - Elsevier
… In conclusion, a 2D coordination polymer has been successfully synthesized based on Pb II and 5-chloronicotinic acid. The as-synthesized sample can be considered as a multi-…
Number of citations: 10 www.sciencedirect.com
M Tomalski, EL Vargo - … of the 5th international conference on …, 2005 - researchgate.net
… Six of these have been identified (from least to more polar): olefin-IMI (major), 5-OH IMI, 4,5-di-OH IMI, desnitro olefin IMI, desnitro IMI, and 5-chloronicotinic acid (tentative). In termites …
Number of citations: 5 www.researchgate.net
LA Carlson, C Hedbom, E Helgstrand… - Acta Pharmaceutica …, 1972 - europepmc.org
… Syntheses of esters related to 5-fluoro- and 5-chloronicotinic acid and the corresponding alcohols. Effects on noradrenaline-stimulated free fatty acid mobilization. - Abstract - Europe …
Number of citations: 1 europepmc.org
ME Rafelson Jr - Journal of Biological Chemistry, 1955 - Elsevier
A previous communication (1) described a preliminary study of the biosynthesis of tryptophan in Aerobacter aerogenes cultivated on acetatel-Cl4 as the sole source of carbon. It was not …
Number of citations: 12 www.sciencedirect.com
ZN Gaut, HM Solomon - Biochimica et Biophysica Acta (BBA)-General …, 1970 - Elsevier
Human platelets incubated for 1 h at 37 with [7- 14 C]nicotinic acid (1o μM) accumulated the radioactivity with a gradient, (disint./min per ml intraplatelet water)/(disint./min per ml …
Number of citations: 22 www.sciencedirect.com

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